molecular formula C20H28O2 B195179 Ethynodiol CAS No. 1231-93-2

Ethynodiol

Cat. No. B195179
CAS RN: 1231-93-2
M. Wt: 300.4 g/mol
InChI Key: JYILPERKVHXLNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethynodiol involves the formation of the 4-ene-3β-hydroxy derivative, but some 4-ene-3α-hydroxy derivative is also formed as an impurity of the intermediate ethynodiol .


Molecular Structure Analysis

Ethynodiol has a molecular formula of C20H28O2 and a molecular weight of 300.435 Da . It is a 17beta-hydroxy steroid, a 3beta-hydroxy steroid, and a terminal acetylenic compound . The structural formula of ethynodiol is as follows: (3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta [a]phenanthrene-3,17-diol .


Physical And Chemical Properties Analysis

Ethynodiol has a molecular formula of C20H28O2 and a molecular weight of 300.435 Da . It is a 17beta-hydroxy steroid, a 3beta-hydroxy steroid, and a terminal acetylenic compound .

Scientific Research Applications

  • Oral Contraceptive and Ovulation Inhibitor : Ethynodiol Diacetate is a potent progestin and an effective oral inhibitor of ovulation, often used in combination with estrogen for contraceptive effectiveness and menstrual cycle control (Pincus, García, Paniagua, & Shepard, 1962).

  • Genotoxicity Study : In vitro studies on human lymphocytes showed that Ethynodiol Diacetate at certain concentrations and in the presence of metabolic activation can have genotoxic and cytotoxic effects, suggesting a need for careful assessment of its genotoxic activity (Kubo, Siddique, & Afzal, 2004).

  • Effects on Conception and Offspring : Ethynodiol Diacetate, used alone or in combination with mestranol, can prevent pregnancy in rats and rabbits without causing birth defects or affecting the fertility of the offspring (Saunders & Elton, 1967).

  • Glucose Intolerance : Administration of Ethynodiol Diacetate with mestranol can cause reversible carbohydrate intolerance in some individuals, highlighting the need for further research into its metabolic effects (Halling, Michals, & Paulsen, 1967).

  • Mechanism of Action : Ethynodiol Diacetate functions by binding to cytoplasmic progesterone receptors, leading to inhibition of ovulation and alterations in the cervical mucus and endometrium. It also has weak estrogenic and androgenic properties (Ethynodiol Diacetate, 2020).

  • Effect on Blood Pressure : Use of Ethynodiol Diacetate in combination with mestranol may lead to an increase in blood pressure in some patients (Tyson, 1968).

  • Carcinogenic and Teratogenic Risks : Studies in animals suggest a limited evidence for the carcinogenicity of Ethynodiol Diacetate and its potential association with increased incidence of benign liver adenoma in humans when used in oral contraceptives (IARC, 1979).

Safety And Hazards

Ethynodiol diacetate may cause serious side effects including blood clots, stroke, heart attack, liver problems, severe headache or migraine, or diabetes . It is advised not to smoke while taking this drug, especially for women over 35 years of age . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYILPERKVHXLNF-QMNUTNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023025
Record name Ethynodiol
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/
Record name Ethynodiol
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Mechanism of Action

Combination oral contraceptives act primarily by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations in the genital tract, including changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation) may also contribute to contraceptive effectiveness., Progesterone increases urinary sodium excretion at least in part by competition for renal mineralocorticoid receptors. In contrast, synthetic progestagens do not increase sodium excretion or even cause a slight sodium retention. /Investigators/ therefore compared the ability of progesterone and 12 progesterone like compounds to displace [3H]aldosterone from binding at cytoplasmic mineralocorticoid receptors in rat kidney. All synthetic progesteronelike steroids were less active than progesterone in competing with [3H]aldosterone for the receptor binding: progesterone 100%, 11 beta-OH progesterone 50%, 17 alpha OH-progesterone 24% and 16 alpha-methyl-progesterone 3%. Derivates of 17 alpha OH-progesterone (medrogestone 5%, dydrogestone 4%, medroxy progesterone-acetate 2% and chlormadinone-acetate 0.5%) were more potent than 19-nor-testosterone derivates: ethisterone 1%, norethisterone less than 1%, norethindrone less than 1%, norethyl-nodrel less than 1%, and ethynodiol-diacetate less than 1%. The decreased affinity of synthetic progestins for mineralocorticoid receptors explains in part the lack of natriuretic activity of these compounds.
Record name Ethynodiol
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Product Name

Ethynodiol

CAS RN

1231-93-2
Record name Ethynodiol
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Record name Etynodiol [INN:BAN]
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Record name ETHYNODIOL
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Melting Point

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,360
Citations
EPK Lau, JL Sutter - Analytical Profiles of Drug Substances, 1974 - Elsevier
… is linear with ethynodiol concentration over a range of 5-60 mcg./5 ml. Tne method has been adapted for the analysis of ethynodiol dosage forms.25 None of the other steroids comonly …
Number of citations: 3 www.sciencedirect.com
S Zafar, S Yousuf, HA Kayani, S Saifullah… - Chemistry Central …, 2012 - Springer
… Inspired by the wealth of literature available on the biotransformation of steroids, we decided to investigate the biotransformation of ethynodiol diacetate (1) by using plant and microbial …
Number of citations: 19 link.springer.com
YH Siddique, M Afzal - Current Science, 2004 - JSTOR
The genotoxicity study of a synthetic progestin ethynodiol diacetate… of the genotoxic activity of ethynodiol diacetate and to establish the … Ethynodiol diacetate was studied at three different …
Number of citations: 24 www.jstor.org
Y Kishimoto, S Kraychy, RE Ranney, CL Gantt - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of ethynodiol diacetate was investigated in four women. In seven days following oral administration, 58% dose was excreted in urine and 22% in faeces, …
Number of citations: 25 www.tandfonline.com
M Babják, G Balogh, M Gazdag, S Görög - Journal of pharmaceutical and …, 2002 - Elsevier
The impurity profile of ethynodiol diacetate was investigated using the HPLC/UV/MS method. Using the slightly modified HPLC method of USP 24 two impurities, earlier isolated by …
Number of citations: 18 www.sciencedirect.com
YW Chien, SE Mares, J Berg, S Huber… - Journal of …, 1975 - Elsevier
Forty female rabbits were implanted with silicone vaginal devices containing ethynodiol diacetate for up to 8 weeks. As predicted from in vitro studies, a Q - t 1/2 (matrix-controlled) …
Number of citations: 53 www.sciencedirect.com
YH Siddique, G Ara, T Beg, M Afzal - Journal of Environmental …, 2007 - academia.edu
… for its protective effects against ethynodiol diacetate induced … An amount of, 150 μg/ml of ethynodiol diacetate dissolved in … 150 μg/ml of ethynodiol diacetate separately in the presence …
Number of citations: 26 www.academia.edu
WN Spellacy, WC Buhi, SA Birk - Fertility and Sterility, 1976 - Elsevier
A 3-hour oral glucose tolerance test was conducted in “normal” women before and after 12 months of contraceptive treatment with daily 0.25-mg ethynodiol diacetate tablets. There was …
Number of citations: 38 www.sciencedirect.com
ID Cooke, DJ Back, NE Shroff - Contraception, 1985 - Elsevier
… In the present study ethynodiol diacetate 0.5 mg (Femulen), a … Orally administered ethynodiol diacetate is rapidly … with the total quantity of ethynodiol diacetate ingested by the mother. …
Number of citations: 20 www.sciencedirect.com
C Walls, CW Vose, CE Horth, RF Palmer - Journal of Steroid Biochemistry, 1977 - Elsevier
… of orally administered ethynodiol diacetate. Peak … after a single oral dose of ethynodiol diacetate. Comparison of … the absorption of orally administered ethynodiol diacetate. …
Number of citations: 22 www.sciencedirect.com

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